molecular formula C5H7BrN4O B2719905 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide CAS No. 1001500-63-5

2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B2719905
CAS No.: 1001500-63-5
M. Wt: 219.042
InChI Key: AYSGIDVQQCCAIS-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C5H7BrN4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Mechanism of Action

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bonding . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Result of Action

It is suggested that the compound may have some antipromastigote activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 4-bromo-1H-pyrazole with ethyl chloroacetate to form ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. This intermediate is then treated with hydrazine hydrate to yield the final product, this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Condensation Reactions: Typically involve aldehydes or ketones under acidic or basic conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Condensation Reactions: Hydrazones and related compounds.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrazole ring with a hydrazide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4O/c6-4-1-8-10(2-4)3-5(11)9-7/h1-2H,3,7H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSGIDVQQCCAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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